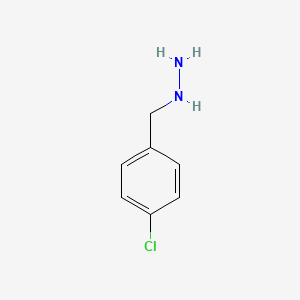

(4-Chlorobenzyl)hydrazine

説明

Nomenclature and Related Chemical Structures

The systematic identification and classification of (4-Chlorobenzyl)hydrazine are fundamental to its study in chemical research.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-chlorophenyl)methylhydrazine . iucr.org This nomenclature precisely describes the molecular structure, indicating a hydrazine (B178648) core substituted with a (4-chlorophenyl)methyl group.

This compound is also known by several synonyms and is cataloged under various chemical identifiers. These are crucial for its identification in commercial and research databases.

| Identifier Type | Identifier | Source(s) |

| CAS Number | 25198-45-2, 75333-04-9 (hydrochloride) | molport.combldpharm.com |

| Other Names | (4-Chloro-benzyl)-hydrazine, [(4-chlorophenyl)methyl]hydrazine | molport.com |

| --- | --- | --- |

This compound belongs to the hydrazine class of organic compounds. iscientific.org Hydrazines are derivatives of the inorganic compound hydrazine (N₂H₄) where one or more hydrogen atoms are replaced by organic groups. iscientific.org The presence of the N-N single bond and the lone pair of electrons on the nitrogen atoms make hydrazines and their derivatives, like this compound, valuable reagents in organic synthesis, particularly as nucleophiles and reducing agents. iscientific.org

The reactivity of the hydrazine moiety in this compound allows for the synthesis of a wide array of derivatives, most notably hydrazones. Hydrazones are formed by the condensation reaction of hydrazines with aldehydes or ketones. wikipedia.org These derivatives are a significant area of research due to their diverse biological activities. rsc.orgscispace.com

Hydrazone derivatives have been investigated for a multitude of therapeutic applications, including:

Anticancer rsc.orgsmolecule.com

Antimicrobial rsc.orgsmolecule.com

Antitubercular rsc.org

Anti-inflammatory scispace.com

The combination of hydrazone structures with other pharmacologically active rings, such as quinoline, has led to the development of compounds with unique biological profiles. iucr.orgiucr.org For instance, some hydrazone derivatives have been synthesized and evaluated for their potential as caspase activators, which could play a role in cancer therapy. researchgate.net

Historical Context and Significance in Chemical Research

While specific historical milestones for this compound are not extensively documented in readily available literature, its significance is intrinsically linked to the broader history of hydrazine and its derivatives in organic chemistry. Hydrazine itself was first isolated in 1887 and has since become a cornerstone reagent in synthesis.

The significance of this compound in chemical research lies in its role as a precursor and intermediate. It is used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.comindiamart.com The introduction of the 4-chlorobenzyl group provides a scaffold that can be further modified, allowing chemists to explore a wide range of chemical space and develop new compounds with desired properties. lookchem.com For example, it is a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug Carprofen. rasayanjournal.co.in

Broad Research Interest and Applications

The research interest in this compound and its derivatives is broad, spanning several scientific disciplines.

Organic Synthesis: It serves as a fundamental building block for creating a variety of organic compounds. lookchem.com Its reactivity allows for the construction of heterocyclic compounds, which are prevalent in medicinal chemistry. mdpi.com

Medicinal Chemistry: Derivatives of this compound, particularly hydrazones, are of significant interest due to their potential biological activities. smolecule.com Research has explored their applications as antimicrobial, anticancer, and anti-inflammatory agents. iscientific.orgscispace.comsmolecule.com For example, novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides have been synthesized and evaluated for their antitumor properties. researchgate.netnih.gov

Materials Science: The unique properties of its derivatives are being explored for the development of new materials. lookchem.com

The versatility of this compound as a reactive intermediate ensures its continued importance in academic and industrial research, paving the way for the discovery of new molecules with valuable applications.

Organic Synthesis Intermediate

This compound is a key reagent in the field of organic synthesis, primarily utilized for its ability to form hydrazones, which are crucial intermediates for building more complex molecular structures. tum.de The hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones, paving the way for the synthesis of a diverse range of heterocyclic compounds.

Researchers have employed derivatives of this compound to create sophisticated heterocyclic systems. For instance, N-{2-substituted phenyl}-4-chlorobenzyl hydrazone has been synthesized and subsequently used as a precursor to produce 4-thiazolidinone (B1220212) derivatives. ambeed.com This transformation highlights the role of the this compound backbone in constructing multi-ring structures.

Furthermore, the 4-chlorobenzyl group has been incorporated into advanced heterocyclic compounds like 3-(4-Chlorobenzyl)benzo tum.debldpharm.comthiazolo[2,3-c] bldpharm.comCurrent time information in Bangalore, IN.google.comtriazole. echemi.com In other synthetic applications, this compound has been used as a starting material in a multi-step process to create pyrazolo pyridine (B92270) derivatives, which have been investigated for their potential as NADPH oxidase inhibitors. google.com The synthesis of Di-p-chlorobenzyl azodicarboxylate, a useful Mitsunobu reagent, also originates from the corresponding hydrazine derivative, showcasing its utility in creating important laboratory reagents.

Medicinal Chemistry and Drug Development

The scaffold provided by this compound is a recurring motif in the design and synthesis of new potential therapeutic agents. Its derivatives have been extensively studied for a range of biological activities, including anticonvulsant, antimicrobial, and antineoplastic properties.

One significant area of research is in the development of anticonvulsant drugs. Novel hydrazone derivatives containing the 4-chlorobenzyl moiety have been synthesized and screened for their ability to protect against seizures in preclinical models. ambeed.com For example, certain N¹-[2-(substituted phenyl)-4-oxo-1,3-thiazolan-3-yl]-4-chloro hydrazone derivatives showed notable activity in the maximal electroshock (MES) test, a standard screening model for anticonvulsants. ambeed.com

The compound and its derivatives have also shown promise as antimicrobial agents. The in vitro metabolism of N-(4-chlorobenzyl)-N'-benzoylhydrazine, a model compound for potential antineoplastic agents, has been studied to understand how such molecules are processed in biological systems. google.com Additionally, a complex derivative, 1-(p-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine, serves as an intermediate in the synthesis of compounds that act as inhibitors of leukotriene biosynthesis, which are relevant for inflammatory conditions.

The table below summarizes selected research findings on the medicinal applications of this compound derivatives.

| Derivative Name | Biological Activity | Research Model/Target |

| N¹-[2-(disubstituted phenyl)-4-oxo-1,3-thiazolan-3-yl]-4-chloro hydrazone | Anticonvulsant | Maximal Electroshock Seizure (MES) Test |

| N-(4-chlorobenzyl)-N'-benzoylhydrazine | Antineoplastic (model compound) | In vitro hepatic microsomal metabolism study |

| 1-(p-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine | Leukotriene biosynthesis inhibitor (intermediate) | Synthesis for potential anti-inflammatory agents |

| Pyrazolo pyridine derivatives | NADPH oxidase inhibitor | Enzyme inhibition assay |

Agrochemical Development

In the field of agrochemical research, this compound serves as a precursor for compounds designed to protect crops. tum.de Its derivatives have been investigated for their potential as insecticides, fungicides, and herbicides.

A notable example is the synthesis of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide. This compound has been systematically tested for its biological activity against various agricultural pests and pathogens. The study revealed that it possesses significant insecticidal properties, particularly against aphid species, as well as moderate antifungal activity. These findings identify the this compound framework as a promising lead structure for developing new crop protection agents.

The table below details the specific agrochemical activities of this derivative.

| Compound | Activity Type | Target Organism | Efficacy |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Aphicidal (Insecticidal) | Sitobion miscanthi | 74.1% inhibition |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Aphicidal (Insecticidal) | Schizaphis graminum | 77.5% inhibition |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Antifungal | Pythium aphanidermatum | 62.0% inhibition |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Antifungal | Botrytis cinerea | 56.4% inhibition |

Dyes and Pigments Production

While hydrazine derivatives are generally recognized as important intermediates in the synthesis of coloring agents, the specific use of this compound in the production of dyes and pigments is not extensively documented in the reviewed scientific literature. Related compounds, such as 4-chlorophenylhydrazine (B93024) and 4-chloroaniline (B138754), are more commonly cited as precursors for azo dyes and other pigments. bldpharm.com For example, 4-chlorophenylhydrazine hydrochloride is noted as a raw material for creating conjugated fluorescent molecules and various nitrogen-containing dyes. bldpharm.com However, direct synthetic routes starting from this compound to produce specific dyes were not prominent in the searched results.

Wastewater Treatment

The application of this compound as a reagent in wastewater treatment is not supported by the available scientific literature. Research in this area tends to focus on the removal or decomposition of hydrazine compounds from wastewater, rather than using them as treatment agents. For instance, methods have been developed to treat hydrazine-containing industrial effluent using oxidizing agents like calcium hypochlorite (B82951) to break down the hydrazine into less harmful substances. There is a mention of a related compound, 4-chlorophenylhydrazine hydrochloride, being used in a process called acidolysis which can be applied to wastewater treatment, but the context and mechanism are distinct from general water purification.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMUGKBHGOCMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorobenzyl Hydrazine and Its Derivatives

Established Synthesis Routes

The traditional and widely established method for synthesizing arylhydrazines, such as p-chlorophenylhydrazine, utilizes p-chloroaniline as the starting material. guidechem.compatsnap.com This multi-step process involves three core chemical transformations: diazotization, reduction, and hydrolysis. guidechem.com

The synthesis begins with the diazotization of p-chloroaniline. In this step, p-chloroaniline is treated with an aqueous solution of sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at low temperatures (usually between 0-10°C). patsnap.com This reaction converts the primary aromatic amine group into a diazonium salt, specifically p-chlorobenzenediazonium chloride. patsnap.comguidechem.com

Following the formation of the diazonium salt, the intermediate is then subjected to a reduction reaction. lkouniv.ac.in Various reducing agents can be employed, with alkali metal sulfites like sodium sulfite (B76179) or sodium metabisulfite (B1197395) being common choices. google.comthieme-connect.de The reduction of the diazonium salt yields a hydrazine (B178648) derivative. lkouniv.ac.in The final step often involves hydrolysis under acidic conditions to liberate the desired p-chlorophenylhydrazine, which is typically isolated as its hydrochloride salt to improve stability. guidechem.compatsnap.com

While this synthetic route is well-established, it is accompanied by several significant challenges and limitations that affect its efficiency, safety, and cost-effectiveness. guidechem.com Traditional methods are often characterized by complex operations, safety hazards, and high energy consumption. guidechem.com

Synthesis from p-Chloroaniline via Diazotization, Reduction, and Hydrolysis

Challenges and Limitations of Traditional Methods

Difficulty in Diazotization Control

The diazotization reaction is notoriously difficult to control. guidechem.com It is highly sensitive to temperature, and maintaining the required low temperatures (0-10°C) is crucial to prevent the highly unstable diazonium salt from decomposing. patsnap.com The reaction is exothermic, requiring an efficient cooling system, which contributes to high energy consumption. guidechem.com Furthermore, the pH of the system must be carefully maintained in a narrow acidic range (pH 1-2) to ensure the reaction proceeds efficiently. patsnap.com If an electron-withdrawing group is attached to the aromatic ring, the nucleophilicity of the amino nitrogen is reduced, making the diazotization reaction more difficult to carry out. lkouniv.ac.in

Complex Reduction Process and By-product Formation

The reduction step is also complex and prone to the formation of undesirable by-products. guidechem.com In particular, the process can lead to the creation of asphalt-like or tarry by-products that complicate the purification of the final product and result in lower yields. guidechem.comorgsyn.org The formation of sticky crystals that are difficult to wash and handle has also been reported as a significant issue. patsnap.com Inadequate control during the reduction, for instance, if the sulfite-diazonium salt mixture is acidified prematurely, can lead to colored impurities that are difficult to remove from the p-chlorophenylhydrazine hydrochloride product. orgsyn.org

High Energy Consumption and Production Costs

| Challenge Area | Specific Issue | Impact | Reference |

|---|---|---|---|

| Diazotization Control | High sensitivity to temperature (requires 0-10°C) | Risk of diazonium salt decomposition, lower yield, high cooling energy cost | guidechem.compatsnap.com |

| Diazotization Control | Strict pH control required (pH 1-2) | Reaction inefficiency if pH deviates | patsnap.com |

| Reduction Process | Formation of asphalt-like/tarry by-products | Complicates purification, reduces yield and purity | guidechem.com |

| Reduction Process | Formation of sticky, difficult-to-wash crystals | Handling issues, purification challenges | patsnap.com |

| Cost and Energy | Multiple temperature changes required | High energy consumption for heating and cooling | guidechem.com |

| Cost and Energy | Complex, multi-step operation | High production costs, not ideal for industrial scale-up | guidechem.com |

Sodium metabisulfite (Na₂S₂O₅), also known as sodium pyrosulfite, serves as a key reducing agent in the synthesis of arylhydrazines from diazonium salts. google.com It is considered a mild reducing agent suitable for this transformation. libretexts.org When dissolved in water, sodium metabisulfite exists in equilibrium with sodium bisulfite (NaHSO₃), which is the active species in the reduction process. libretexts.org

The reduction of diazonium salts with alkali metal sulfites is a reliable and common method for preparing arylhydrazines. thieme-connect.de The reaction likely proceeds through an initial sulfur-nitrogen coupling between the diazonium salt and the bisulfite ion. libretexts.org This is followed by further reduction and subsequent hydrolysis to yield the final hydrazine product. google.comgoogle.com The use of sodium metabisulfite or other sulfite reagents is a well-documented approach for converting diazonium salts into their corresponding hydrazine derivatives. lkouniv.ac.inthieme-connect.de

Condensation Reactions with Carbonyl Compounds

The reaction between a hydrazine derivative, such as (4-Chlorobenzyl)hydrazine, and a carbonyl compound (an aldehyde or ketone) is a classic condensation reaction that results in the formation of a hydrazone. wikipedia.orglibretexts.org This nucleophilic addition-elimination reaction is a fundamental and widely utilized method for creating a carbon-nitrogen double bond (C=N). jconsortium.com

The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and the subsequent elimination of a water molecule to yield the final hydrazone product. libretexts.org This process is highly efficient and is a common strategy for preparing hydrazone derivatives. nih.govnih.gov For instance, reacting this compound with a substituted aldehyde or ketone would produce the corresponding (4-Chlorobenzyl)hydrazone derivative. This reaction is a cornerstone in the synthesis of a wide array of hydrazone compounds, which are valuable intermediates in various chemical transformations, including the Wolff-Kishner reduction. libretexts.orgpressbooks.pub

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Green chemistry principles, such as waste reduction, energy efficiency, and the use of safer solvents, are increasingly being applied to the synthesis of hydrazine derivatives. nih.gov Methodologies that align with these principles include solvent-free reactions, the use of microwave irradiation, and catalytic processes that enhance efficiency and reduce environmental impact. researchgate.net

Catalytic hydrogenation represents a significant green chemistry approach for the synthesis of hydrazines. This method avoids the harsh conditions and hazardous reagents often associated with traditional reduction techniques. For example, a related compound, 4-chlorophenylhydrazine (B93024) hydrochloride, has been synthesized via a two-step process involving diazotization followed by catalytic hydrogenation using a ruthenium on charcoal catalyst. This process is noted for its high yield, high purity, and enhanced safety profile compared to older methods.

More recently, photocatalytic methods have been developed for the efficient synthesis of benzylhydrazine (B1204620) derivatives. These reactions can proceed under mild, redox-neutral conditions, offering a sustainable pathway to this class of compounds. Such catalytic approaches are central to developing cleaner and more efficient synthetic routes.

Achieving high yield and purity is a critical goal in chemical synthesis. For hydrazine derivatives, optimization of reaction parameters is key. In the synthesis of the related 4-chlorophenylhydrazine hydrochloride, careful control of conditions such as temperature, pressure, and catalyst loading has been shown to produce yields as high as 98.2% and purities up to 99.7%. This demonstrates that meticulous optimization can lead to highly efficient processes with minimal product loss and contamination.

General optimization strategies include adjusting the stoichiometry of reactants to minimize the formation of by-products. For instance, in some hydrazide syntheses, modifying the concentration of the hydrazine reactant has been shown to significantly reduce the formation of undesired bis-hydrazide impurities, improving the purity of the final product.

Environmentally friendly synthesis of this compound and its derivatives focuses on minimizing waste and utilizing sustainable practices. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are particularly advantageous as they reduce the need for intermediate purification steps, thereby saving solvents and energy.

The use of aqueous media or solvent-free conditions, such as mechanical grinding, further enhances the environmental profile of these syntheses. researchgate.net Grinding solid reactants together can lead to complete conversion to the desired product without the need for any solvent, generating only water and carbon dioxide as waste. researchgate.net Additionally, employing recyclable heterogeneous catalysts simplifies product purification and reduces chemical waste, aligning with the core principles of green and sustainable chemistry. researchgate.net

Synthesis of Specific Derivatives of this compound

Hydrazones are a significant class of derivatives synthesized from this compound. These compounds are readily prepared through the condensation reaction with various aldehydes and ketones, as discussed in section 2.1.2. wikipedia.orgjconsortium.com The reaction is typically carried out by refluxing the this compound with the desired carbonyl compound in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid to facilitate the reaction. nih.gov The resulting hydrazones are often crystalline solids that can be easily purified by recrystallization. nih.gov

The versatility of this reaction allows for the synthesis of a large library of hydrazone derivatives by simply varying the aldehyde or ketone reactant. This has led to the creation of numerous novel compounds with diverse chemical structures. nih.govresearchgate.net

Below is a table of representative hydrazone derivatives that can be synthesized from this compound and various carbonyl compounds.

| Hydrazine Reactant | Carbonyl Reactant | Derivative Name |

| This compound | Benzaldehyde | (E)-1-benzylidene-2-(4-chlorobenzyl)hydrazine |

| This compound | Acetone | 1-(4-chlorobenzyl)-2-isopropylidenehydrazine |

| This compound | 4-Methoxybenzaldehyde | (E)-1-(4-chlorobenzyl)-2-(4-methoxybenzylidene)hydrazine |

| This compound | Cyclohexanone | 1-(4-chlorobenzyl)-2-cyclohexylidenehydrazine |

| This compound | 2-Nitrobenzaldehyde | (E)-1-(4-chlorobenzyl)-2-(2-nitrobenzylidene)hydrazine |

Synthesis of Thiosemicarbazone and Thiocarbothioamide Derivatives

The synthesis of thiosemicarbazone and thiocarbothioamide derivatives originating from this compound is a versatile process for creating compounds with significant therapeutic potential. The general synthetic route involves a two-step process.

First, a hydrazine carbothioamide, also known as a thiosemicarbazide (B42300), is prepared. This is typically achieved by reacting this compound with an appropriate isothiocyanate in a solvent like ethanol. The reaction involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of the isothiocyanate group.

The second step involves the condensation of the newly formed thiosemicarbazide intermediate with a suitable aldehyde or ketone. ekb.egjuniv.edu This reaction, usually catalyzed by a small amount of acid, forms the final thiosemicarbazone derivative via a Schiff base mechanism. ekb.eg The versatility of this method allows for the creation of a diverse library of thiosemicarbazones by varying both the isothiocyanate used in the first step and the carbonyl compound in the second.

For example, reacting 4-aryl isothiocyanates with an acyl-hydrazine in boiling methyl alcohol is a documented method for producing various 1-acyl-4-aryl-thiosemicarbazides. nih.gov Similarly, reacting acetyl derivatives with thiosemicarbazide in ethanol with an acid catalyst yields the corresponding thiosemicarbazone. ekb.eg

Table 1: General Synthesis of Thiosemicarbazone Derivatives

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | General Reaction Type |

|---|---|---|---|---|

| 1 | This compound | R-N=C=S (Isothiocyanate) | 1-(4-Chlorobenzyl)-4-R-thiosemicarbazide | Nucleophilic Addition |

| 2 | 1-(4-Chlorobenzyl)-4-R-thiosemicarbazide | R'R''C=O (Aldehyde/Ketone) | R'R''C=N-NH-C(=S)-N-R-(4-chlorobenzyl) (Thiosemicarbazone) | Condensation |

Synthesis of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

The synthesis of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate serves as a method for protecting the hydrazine moiety, enabling selective reactions at other parts of a molecule. This protection is typically accomplished using di-tert-butyl dicarbonate (B1257347), commonly known as (Boc)₂O.

The reaction involves treating this compound with di-tert-butyl dicarbonate. In a typical procedure, a solution of the hydrazine is reacted with at least two equivalents of (Boc)₂O. rsc.org A base, such as triethylamine (B128534) or sodium hydroxide, may be used to facilitate the reaction. The reaction is often carried out in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂) or isopropanol (B130326) at room temperature. rsc.org

The process results in the addition of a tert-butoxycarbonyl (Boc) group to both nitrogen atoms of the hydrazine, yielding the stable, protected dicarboxylate product. This compound can then be used in further synthetic steps where the reactivity of the hydrazine needs to be masked.

Table 2: Synthesis of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

| Reactant | Reagent | Solvent (Example) | Product |

|---|---|---|---|

| This compound | Di-tert-butyl dicarbonate ((Boc)₂O) | Dichloromethane | Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate |

Synthesis of 1-(4-Chlorobenzyl)-1H-indol-3-carbohydrazides

A key synthetic route to 1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides involves a multi-step process starting from a commercially available indole (B1671886) derivative. researchgate.netsemanticscholar.org This pathway is crucial for developing novel compounds, including potential antitumor agents. researchgate.netnih.gov

The synthesis begins with the N-alkylation of an indole ester, such as methyl 1H-indole-3-carboxylate or ethyl indole-3-carboxylate. researchgate.netchemicalbook.com In this step, the indole ester is treated with 4-chlorobenzyl bromide or chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netchemicalbook.com A catalyst, for instance, potassium iodide (KI), may be added to facilitate the reaction. researchgate.net This yields the intermediate, methyl or ethyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate. researchgate.netchemicalbook.com

The subsequent step is the hydrazinolysis of the ester intermediate. The 1-(4-chlorobenzyl)-1H-indole-3-carboxylate is refluxed with hydrazine hydrate (B1144303) in a solvent like ethanol. This reaction converts the ester functional group into the desired carbohydrazide (B1668358) moiety, yielding 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide in quantitative yield. researchgate.net This carbohydrazide can then be used to synthesize further derivatives, such as (E)-N'-benzylidene-carbohydrazides. researchgate.netnih.gov

Table 3: Synthesis of 1-(4-Chlorobenzyl)-1H-indol-3-carbohydrazide

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Methyl 1H-indole-3-carboxylate | 1. NaH or K₂CO₃2. 4-Chlorobenzyl bromide/chloride3. KI (optional) | Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate |

| 2 | Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate | Hydrazine hydrate (NH₂NH₂·H₂O) | 1-(4-Chlorobenzyl)-1H-indol-3-carbohydrazide |

Synthesis of N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide

The synthesis of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide is accomplished via a one-pot Mannich reaction. mdpi.comresearchgate.net This method efficiently constructs the hexahydro-1,3,5-triazine ring system. mdpi.com

The reaction involves combining three key components: nitroguanidine, formaldehyde, and 4-chlorobenzylamine (B54526) in a protic solvent. mdpi.com These reagents undergo a condensation reaction to form the target compound. The structure of the resulting N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide has been confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, HRMS, and single-crystal X-ray diffraction. mdpi.comresearchgate.net The crystal structure analysis reveals that the 1,3,5-triazine (B166579) ring adopts a half-chair conformation. mdpi.com

Table 4: Synthesis of N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

|---|---|---|---|---|

| Nitroguanidine | Formaldehyde | 4-Chlorobenzylamine | N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide | Mannich Reaction |

Compound Index

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Chlorobenzyl)-1H-indol-3-carbohydrazide |

| 1-(4-Chlorobenzyl)-4-R-thiosemicarbazide |

| 4-chlorobenzylamine |

| 4-chlorobenzyl bromide |

| 4-chlorobenzyl chloride |

| Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate |

| di-tert-butyl dicarbonate |

| Ethyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate |

| ethyl 1H-indole-3-carboxylate |

| Formaldehyde |

| Hydrazine hydrate |

| isothiocyanate |

| Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate |

| methyl 1H-indole-3-carboxylate |

| N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide |

| Nitroguanidine |

| potassium iodide |

| sodium hydride |

| Thiosemicarbazide |

Reactivity and Chemical Transformations of 4 Chlorobenzyl Hydrazine

Reactivity of the Hydrazide Functional Group

The hydrazine (B178648) functional group (-NHNH₂) is known for its nucleophilic character, which allows it to participate in a variety of chemical reactions. While specific studies on (4-Chlorobenzyl)hydrazine are limited, its reactivity can be inferred from studies on closely related N-alkyl substituted hydrazides and general principles of hydrazine chemistry.

Hydrazone Formation

Hydrazines readily react with aldehydes and ketones in a condensation reaction to form hydrazones, which contain a carbon-nitrogen double bond (C=N-N). wikipedia.org This reaction is a hallmark of the hydrazine functional group. For instance, in a study involving the metabolic breakdown of N-(4-chlorobenzyl)-N'-benzoylhydrazine, a derivative of this compound, one of the identified metabolites was the corresponding hydrazone. nih.govlookchem.com This formation can occur through the N-dealkylation of the parent compound to produce 4-chlorobenzaldehyde (B46862), which then reacts with a hydrazide like benzoic acid hydrazide (also a metabolite) to form the hydrazone. lookchem.com

The general reaction for hydrazone formation is as follows:

R¹R²C=O (Aldehyde/Ketone) + R³-NHNH₂ (Hydrazine) → R¹R²C=NNH-R³ (Hydrazone) + H₂O

In a synthetic context, hydrazones are commonly prepared by refluxing a hydrazine with an aldehyde or ketone in a solvent such as ethanol (B145695). medipol.edu.trorgsyn.org For example, [(4-Chlorophenyl)methylidene]hydrazine can be synthesized by refluxing 4-chlorobenzaldehyde with hydrazine hydrate (B1144303) in ethanol. medipol.edu.tr

Table 1: Examples of Hydrazone Formation Reactions

| Reactant 1 | Reactant 2 | Product |

| 4-chlorobenzaldehyde | Hydrazine hydrate | [(4-Chlorophenyl)methylidene]hydrazine |

| 1-(4-chlorophenyl)ethanone | Hydrazine hydrate | 1-(4-Chlorophenyl)ethanone hydrazone |

| Aldehyde or Ketone | This compound | (4-Chlorobenzyl)hydrazone derivative |

Acylation Reactions

The nitrogen atoms in the hydrazine group are nucleophilic and can react with acylating agents, such as acid chlorides or anhydrides, to form acylated hydrazine derivatives. nih.gov This process, known as acylation, is a common method for modifying hydrazines. mdpi.com In monosubstituted hydrazines like this compound, acylation can occur on either the substituted or unsubstituted nitrogen atom. However, processes have been developed to selectively cause acylation on the unsubstituted nitrogen. googleapis.com

Studies on the synthesis of N-acylated indole (B1671886) acetic acids demonstrate that base-catalyzed N¹-acylation with various acid chlorides is a key step. nih.gov The reaction typically involves deprotonating the hydrazine starting material before the reaction. nih.gov A process for selective monoacylation of hydrazines involves reacting the hydrazine with a trichloromethyl aryl ketone, which provides a high degree of selectivity. googleapis.com

Oxidation Reactions

The hydrazine moiety is susceptible to oxidation, a transformation that is significant in both chemical synthesis and biological metabolism.

Enzymatic Oxidation Studies

Enzymatic systems, particularly those in the liver, can oxidize hydrazine-containing compounds. In vitro studies using rat liver microsomal preparations have shown that the metabolism of N-(4-chlorobenzyl)-N'-benzoylhydrazine is an enzymatic process, requiring co-factors like NADPH. nih.govlookchem.com The absence of metabolites in control experiments with denatured microsomes or those lacking co-factors confirms the enzymatic nature of the transformation. lookchem.com

Other studies have investigated the oxidation of hydrazine-containing compounds by specific enzymes. For example, the enzyme tyrosinase has been shown to oxidize hydrazine-based prodrugs. researchgate.net This oxidation can lead to the formation of reactive intermediates like o-quinones, which can then undergo further reactions. researchgate.net The oxidation of the hydrazine group itself is a potential metabolic pathway that can lead to the formation of various products. researchgate.net

Oxidative Metabolism and Metabolite Identification

The oxidative metabolism of hydrazine derivatives has been a subject of study to understand their biotransformation. An in vitro study on N-(4-chlorobenzyl)-N'-benzoylhydrazine (CBBAH), an acylated derivative of this compound, identified several metabolites resulting from oxidative and hydrolytic pathways. nih.govlookchem.com The experiments were conducted using rat hepatic microsomal preparations. nih.govlookchem.com

The identified metabolites included products of hydrolysis and N-dealkylation, as well as the corresponding hydrazone. lookchem.com The primary metabolites are detailed in the table below.

Table 2: Identified Metabolites of N-(4-chlorobenzyl)-N'-benzoylhydrazine (CBBAH) in Rat Liver Microsomes

| Metabolite | Abbreviation | Metabolic Pathway |

| Benzoic acid hydrazide | BAH | N-Dealkylation or Hydrolysis |

| 4-Chlorobenzaldehyde | CB | N-Dealkylation |

| Benzoic acid | BA | Hydrolysis |

| Benzoic acid(4-chlorophenyl)methylenehydrazide | CBDBAH | Oxidation/Condensation |

Data sourced from Küçükgüzel et al., 2000. nih.govlookchem.com

The formation of these metabolites suggests that the (4-chlorobenzyl) group can be cleaved through an N-dealkylation process, yielding 4-chlorobenzaldehyde. lookchem.com Simultaneously, hydrolysis of the amide bond can occur. lookchem.com

N-oxidation is a recognized metabolic pathway for nitrogen-containing compounds. The investigation into the metabolism of N-(4-chlorobenzyl)-N'-benzoylhydrazine included a search for potential N-oxidative metabolites. lookchem.com While the primary reported metabolites arose from hydrolysis and N-dealkylation, the formation of N-oxides is a plausible metabolic route for many nitrogenous compounds. nih.govlookchem.com For example, studies on other heterocyclic compounds containing a chlorobenzyl group have demonstrated the formation of N-oxide metabolites during in vitro metabolism by rat liver microsomes. researchgate.net The hydrazine moiety itself can be susceptible to oxidation, which could lead to N-oxidative products or further decomposition. acs.org

N-Dealkylated Metabolites

N-dealkylation is a significant metabolic pathway for benzylhydrazine (B1204620) derivatives. In vitro studies using rat hepatic microsomal preparations have shown that N-alkyl substituted hydrazides undergo this transformation. nih.gov For instance, the metabolism of N-(4-chlorobenzyl)-N'-benzoylhydrazine, a structurally related compound, results in the formation of N-dealkylated products. nih.govlookchem.com This process involves the cleavage of the bond between the nitrogen atom and the benzyl (B1604629) group. The primary N-dealkylated metabolites identified from this model compound are benzoic acid hydrazide (BAH) and 4-chlorobenzaldehyde. lookchem.com Oxidative N-dealkylation is a recognized metabolic pathway for various compounds, further supporting the likelihood of this transformation. universiteitleiden.nl

Table 1: N-Dealkylated Metabolites of a this compound Derivative

| Parent Compound | Metabolic Process | Resulting Metabolites |

| N-(4-chlorobenzyl)-N'-benzoylhydrazine | N-Dealkylation | Benzoic acid hydrazide |

| N-(4-chlorobenzyl)-N'-benzoylhydrazine | N-Dealkylation | 4-Chlorobenzaldehyde |

Hydrolytic Metabolites

Hydrolysis is another key metabolic reaction for hydrazine derivatives, particularly for hydrazones which can be metabolic intermediates. Studies on N-(4-chlorobenzyl)-N'-benzoylhydrazine have demonstrated that it yields hydrolytic metabolites. nih.govlookchem.com The corresponding hydrazone, benzoic acid (4-chlorophenyl)-methylenehydrazide, was identified as a major in vitro metabolic product, which can then undergo hydrolysis. mdpi.com Research on other hydrazones, such as benzoic acid benzylidenehydrazide, also confirms the production of hydrolytic metabolites, namely benzoic acid hydrazide and benzaldehyde. medipol.edu.tr This suggests that this compound or its immediate derivatives are susceptible to hydrolytic cleavage in a biological system.

Table 2: Hydrolytic Metabolites of Related Hydrazone Compounds

| Parent Compound/Intermediate | Metabolic Process | Resulting Metabolites |

| Benzoic acid (4-chlorophenyl)-methylenehydrazide | Hydrolysis | Benzoic acid hydrazide, 4-Chlorobenzaldehyde |

| Benzoic acid benzylidenehydrazide | Hydrolysis | Benzoic acid hydrazide, Benzaldehyde |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is responsible for the metabolism of a vast number of xenobiotics. chemisgroup.usuniroma1.it The CYP1, 2, and 3 families are particularly important for drug metabolism. chemisgroup.us CYP3A4 is the most abundant and significant of these enzymes in the human liver, metabolizing approximately 30-50% of all clinically used drugs. nih.govpeerj.comamegroups.org

Given its broad substrate specificity, CYP3A4 is a primary candidate for the metabolism of this compound. nih.govpeerj.com While direct studies on this compound are limited, research on structurally related compounds provides insight. For example, 4-(4-chlorobenzyl)pyridine, a related chlorinated benzyl compound, was shown to induce and inhibit various rat hepatic P450 enzymes, including CYP3A2 (the rat analogue of human CYP3A4). nih.gov Furthermore, molecular docking studies on other complex molecules have identified CYP3A4 as the enzyme responsible for their oxidative metabolism. acibadem.edu.tr The significant contribution of CYP3A4 to the clearance of many substances underscores its probable role in the biotransformation of this compound. amegroups.org

Cyclization Reactions

Hydrazine derivatives are valuable precursors in the synthesis of various heterocyclic compounds through cyclization reactions. (4-Chlorophenyl)hydrazine, a closely related compound, is used in the Fisher indole synthesis to produce substituted indoles. mdpi.com In one example, it reacts with phenylacetylene (B144264) to yield 5-chloro-2-phenyl-1H-indole. mdpi.com Hydrazones, which can be formed from this compound, also undergo cyclization. For instance, arylhydrazono-indolines can be thermally cyclized to form 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. chempap.org Additionally, protected hydrazines can participate in multicomponent reactions followed by cyclization to create complex ring systems like tetrazolopyrazinones and tetrazolotriazepinones. nih.govacs.org

Reduction Reactions

The hydrazine moiety can be chemically reduced to the corresponding amine. Specifically, 4-chlorophenylhydrazine (B93024) can be reduced to 4-chloroaniline (B138754) using an aqueous solution of titanium(III) trichloride. rsc.org Other common reducing agents used for hydrazine derivatives include sodium borohydride (B1222165) and lithium aluminum hydride. The reduction of azines, which are related to hydrazones, can be performed with various reagents such as diborane (B8814927) or sodium borohydride in acetic acid to yield hydrazines. unimi.it For example, 1,2-bis(4-chlorobenzylidene)hydrazine (B3023312) (an azine) can be reduced to form 1,2-bisthis compound. unimi.it

Substitution Reactions

This compound and its derivatives can undergo several types of substitution reactions. The chlorine atom on the benzyl group allows for nucleophilic substitution by groups like amines or thiols. The hydrazine nitrogen atoms are also reactive. They can be acylated or sulfonylated in substitution reactions. For example, a hydrazine derivative can react with 4-chlorobenzoyl chloride or 4-methylbenzenesulfonyl chloride to form the corresponding acylated or sulfonylated product. acs.org This reactivity is crucial for creating a diverse range of derivative compounds. acs.org

Interaction with Biological Targets

The biological activity of hydrazine derivatives is linked to their interaction with various molecular targets. ontosight.ai The structure of this compound, with its reactive functional groups, allows it to interact with biological macromolecules. A proposed mechanism of action for similar halogenated arylhydrazines involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is considered relevant to potential antimicrobial and anticancer effects. Substituted benzoylhydrazines have been reported to possess anticonvulsant, MAO inhibitor, and anti-HIV properties, indicating their ability to interact with specific biological pathways. lookchem.com The interaction may involve binding to enzymes or receptors, which can inhibit cellular proliferation or inflammatory pathways, and potentially induce programmed cell death (apoptosis). evitachem.com

Reaction with Acidolysis for Wastewater Treatment

The treatment of industrial wastewater containing persistent organic pollutants such as this compound is a critical environmental challenge. Acidolysis, which involves the cleavage of a chemical bond by an acid, represents a potential pathway for the degradation of such compounds. While specific research focusing exclusively on the acidolysis of this compound for wastewater treatment is not extensively detailed in publicly available literature, the chemical principles of hydrazine and benzyl derivative reactivity in acidic media allow for a thorough examination of the plausible transformations.

Hydrazines are basic compounds and are known to be unstable in acidic conditions, often undergoing hydrolysis or degradation. researchgate.net The reaction is initiated by the protonation of one of the nitrogen atoms, which makes the molecule more susceptible to nucleophilic attack by water. For this compound, the most probable site of acid-catalyzed cleavage is the carbon-nitrogen (C-N) bond between the benzyl group and the hydrazine moiety. This is because the benzyl group can stabilize a positive charge, facilitating the departure of the hydrazine group.

The degradation process under acidic conditions would likely break down this compound into smaller, potentially less harmful or more biodegradable molecules. Research on the related compound, 4-chlorophenylhydrazine hydrochloride, has indicated that it can react via acidolysis, a process that can be utilized for wastewater treatment. rasayanjournal.co.in Although structurally different, this suggests that the chloro-substituted hydrazine framework is susceptible to acid-catalyzed degradation.

The primary degradation products from the acid-catalyzed hydrolysis of this compound are anticipated to be 4-chlorobenzyl alcohol and/or 4-chlorobenzaldehyde, along with hydrazine. The latter, hydrazine, is itself a reactive species that can be further oxidized to nitrogen gas and water under appropriate conditions. cdc.gov

Table 1: Plausible Degradation Products of this compound in Acidolysis

| Potential Product | Chemical Formula | Formation Pathway | Environmental Significance |

|---|---|---|---|

| 4-Chlorobenzaldehyde | C₇H₅ClO | Oxidation of the benzyl moiety following C-N bond cleavage. | An industrial intermediate; further oxidation to 4-chlorobenzoic acid is possible. |

| 4-Chlorobenzyl Alcohol | C₇H₇ClO | Hydrolysis of the benzyl moiety following C-N bond cleavage. | A common organic intermediate; generally considered less toxic than the parent hydrazine. |

| Hydrazine | N₂H₄ | Cleavage of the C-N bond. | A reactive and toxic compound that requires further treatment, often via oxidation to N₂ and H₂O. who.int |

| Nitrogen Gas | N₂ | Complete oxidation of the hydrazine moiety. | An environmentally benign end-product. |

While direct acidolysis can initiate the breakdown, achieving complete mineralization to carbon dioxide, water, and inorganic salts often requires more powerful techniques. Advanced Oxidation Processes (AOPs) are frequently employed for the treatment of recalcitrant organic compounds and are often optimized under specific pH conditions, including acidic environments. membranechemicals.comkirj.ee AOPs, such as the Fenton process (H₂O₂/Fe²⁺), UV/H₂O₂, and ozonation, generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize complex organic molecules. researchgate.net These processes would be highly effective in degrading this compound and its initial acidolysis byproducts.

The choice of wastewater treatment technology depends on factors such as contaminant concentration, effluent requirements, and operational costs. A comparative overview highlights the context in which acidolysis might be considered.

Table 2: Conceptual Comparison of Treatment Technologies for Hydrazine Derivatives

| Treatment Technology | Primary Mechanism | Potential Advantages | Potential Limitations |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis (Acidolysis) | C-N bond cleavage via protonation and nucleophilic attack by water. researchgate.net | Simple reagent requirements (acid); can be a suitable pre-treatment step. | May be slow; can produce intermediate products that require further treatment; incomplete mineralization. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals (•OH) for rapid, non-selective oxidation. membranechemicals.comkirj.ee | High degradation efficiency; potential for complete mineralization; effective for recalcitrant compounds. | Higher operational cost (reagents, energy); potential for byproduct formation if not optimized. |

| Biological Degradation | Microbial metabolism of the organic compound. | Low cost; environmentally friendly. | This compound may be toxic or recalcitrant to microorganisms; long treatment times. cdc.gov |

| Chemical Oxidation (e.g., with Hypochlorite) | Direct oxidation of the hydrazine moiety. | Effective for destroying the hydrazine functional group. | Risk of forming chlorinated organic byproducts; handling of hazardous oxidants. google.com |

Spectroscopic Characterization and Structural Analysis of 4 Chlorobenzyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

Proton NMR (¹H NMR) provides valuable information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of (4-chlorobenzyl)hydrazine, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydrazine (B178648) protons are observed.

A study reporting the synthesis of this compound showed the following ¹H NMR signals in deuterated chloroform (B151607) (CDCl₃) at 500 MHz: a multiplet between δ 7.31–7.25 ppm for the four aromatic protons, a singlet at δ 4.52 ppm for the two benzylic methylene (CH₂) protons, and a singlet at δ 3.53 ppm for the two amino (NH₂) protons. rsc.org

For a derivative, N-(4-chlorobenzyl)-N-phenylhydrazine, the ¹H NMR spectrum (500 MHz, CDCl₃) exhibited signals for the aromatic protons in the range of δ 7.23–7.14 ppm (6H) and at δ 6.96 ppm (2H) and δ 6.75 ppm (1H). rsc.org The benzylic methylene protons appeared as a singlet at δ 4.47 ppm, and the amino protons as a broad singlet at δ 3.50 ppm. rsc.org

Another derivative, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, displayed signals in DMSO-d₆ (300 MHz) for the N-H protons as a broad singlet at δ 8.79 ppm. mdpi.com The aromatic protons appeared as a multiplet at δ 7.34–7.40 ppm, the methylene protons of the triazine ring as a singlet at δ 4.24 ppm, and the benzylic methylene protons as a singlet at δ 3.78 ppm. mdpi.com

Detailed ¹H NMR data for this compound and some of its derivatives are presented in the table below.

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) and Multiplicity |

| This compound | CDCl₃ | 500 | 7.31–7.25 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 3.53 (s, 2H, NH₂) rsc.org |

| N-(4-chlorobenzyl)-N-phenylhydrazine | CDCl₃ | 500 | 7.23–7.14 (m, 6H, Ar-H), 6.96 (d, 2H, Ar-H), 6.75 (t, 1H, Ar-H), 4.47 (s, 2H, CH₂), 3.50 (br s, 2H, NH₂) rsc.org |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | DMSO-d₆ | 300 | 8.79 (br s, 2H, NH), 7.34–7.40 (m, 4H, Ar-H), 4.24 (s, 4H, CH₂), 3.78 (s, 2H, Ar-CH₂) mdpi.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum (125 MHz, CDCl₃) shows signals at δ 150.4, 135.4, 128.8, and other aromatic carbons, with the benzylic carbon appearing in a distinct region. rsc.org

In a derivative, N-(4-chlorobenzyl)-N-phenylhydrazine, the ¹³C NMR spectrum (125 MHz, CDCl₃) revealed signals at δ 151.5, 136.2, 133.0, 129.1 (2C), 128.7, 118.8, and 113.5 for the aromatic carbons, and at δ 59.7 for the benzylic carbon. rsc.org

For N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, the ¹³C NMR spectrum (75 MHz, DMSO-d₆) showed signals at δ 155.80, 136.70, 132.15, 130.69, 128.44, 59.58, and 53.25. mdpi.com

The table below summarizes the ¹³C NMR data for this compound and its derivatives.

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) |

| This compound | CDCl₃ | 125 | 150.4, 135.4, 128.8, other aromatic signals rsc.org |

| N-(4-chlorobenzyl)-N-phenylhydrazine | CDCl₃ | 125 | 151.5, 136.2, 133.0, 129.1 (2C), 128.7, 118.8, 113.5, 59.7 (CH₂) rsc.org |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | DMSO-d₆ | 75 | 155.80, 136.70, 132.15, 130.69, 128.44, 59.58, 53.25 mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of N-H, C-H, C=C, and C-Cl bonds.

For instance, in derivatives like 1,2-bis(4-chlorobenzylidene)hydrazine (B3023312), a characteristic C=N stretching vibration is observed around 1643 cm⁻¹. In other hydrazine derivatives, N-H stretching vibrations are typically seen in the range of 3200-3400 cm⁻¹. For example, (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine shows a strong N-H stretch at 3230 cm⁻¹. rsc.org The aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹, while the C-Cl stretch is found at lower wavenumbers.

| Compound/Derivative Class | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |

| Hydrazine derivatives | 3200-3400 rsc.org | - | 3000-3100 rsc.org |

| 1,2-Bis(4-chlorobenzylidene)hydrazine | - | 1643 | - |

| (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine | 3230 rsc.org | - | 3084 rsc.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For N-(4-chlorobenzyl)-N-phenylhydrazine, high-resolution mass spectrometry (HRMS) calculated a [M+H]⁺ ion at m/z 233.0846, with the observed value being 233.0835. rsc.org Another derivative, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, had a calculated [M+H]⁺ of 270.0752 and an observed value of 270.0747. mdpi.com The mass spectrum of 1,2-bis(4-chlorobenzylidene)hydrazine showed a molecular ion peak [M⁺] at m/z 277.1.

| Compound | Ionization Mode | Calculated m/z | Observed m/z |

| N-(4-chlorobenzyl)-N-phenylhydrazine | HRMS (M+H)⁺ | 233.0846 | 233.0835 rsc.org |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | HRMS (M+H)⁺ | 270.0752 | 270.0747 mdpi.com |

| 1,2-Bis(4-chlorobenzylidene)hydrazine | MS (M⁺) | - | 277.1 |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | ESI (M)⁺ | - | 306.99 tjpr.org |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | ESI (M+1)⁺ | - | 308.03 tjpr.org |

X-ray Diffraction Studies

For N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, single-crystal X-ray diffraction revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The analysis showed that the benzene (B151609) ring is nearly planar, while the 1,3,5-triazine (B166579) ring adopts a half-chair conformation. mdpi.com

Similarly, the crystal structure of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide was determined to be monoclinic with the space group P2₁/c. tjpr.org In this structure, the chlorobenzene (B131634) ring was found to be statistically disordered over two conformations. tjpr.org

The crystal structure of 1,2-bis(4-chlorobenzylidene)hydrazine has been shown to have a planar geometry with an inversion center at the N-N bond.

| Compound | Crystal System | Space Group | Key Structural Features |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Monoclinic | P2₁/c | Nearly planar benzene ring; half-chair conformation of the triazine ring. mdpi.com |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | Monoclinic | P2₁/c | Statistically disordered chlorobenzene ring. tjpr.org |

| 1,2-Bis(4-chlorobenzylidene)hydrazine | - | - | Planar geometry with an inversion center at the N-N bond. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. In the characterization of this compound and its derivatives, elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, provides empirical validation of the synthesized molecular structures. This method compares the experimentally determined mass percentages of elements within a sample to the calculated percentages derived from its proposed molecular formula. A close correlation between the found and calculated values serves as a crucial indicator of the compound's purity and confirms its elemental makeup.

Research findings from various studies on derivatives of this compound consistently utilize elemental analysis to corroborate the successful synthesis of the target molecules. For instance, the analysis of N-(4-chlorobenzyl)-N'-benzoylhydrazine (CBBAH) and its oxidation product, benzoic acid(4-chlorophenyl)methylenehydrazide (CBDBAH), showed elemental compositions that were in close agreement with their calculated theoretical values, thereby confirming their respective structures. lookchem.com

Similarly, in the synthesis of more complex derivatives, such as metal complexes and heterocyclic compounds, elemental analysis remains a cornerstone of structural confirmation. Studies on metal complexes of a ligand derived from S-p-chlorobenzyl-β-N-(4-dimethylaminophenyl)methylenedithiocarbazate reported elemental analysis data for Copper (Cu), Nickel (Ni), and Zinc (Zn) complexes. orientjchem.org The experimental values for Carbon, Hydrogen, Nitrogen, and Sulfur were found to be nearly identical to the calculated values, affirming the stoichiometry of the complexes. orientjchem.org

Further examples include the characterization of various hydrazone derivatives. The elemental analysis for compounds like (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide yielded percentage compositions for C, H, and N (and S where applicable) that closely matched the theoretical calculations, lending critical support to the structures determined by spectroscopic methods. iucr.orgnih.govtjpr.org The purity of these synthesized compounds was often further established by these results, with deviations typically falling within the acceptable margin of ±0.4%. tjpr.org

The following tables present a compilation of elemental analysis data for several derivatives of this compound, showcasing the concordance between the calculated and experimentally found elemental percentages.

Elemental Analysis Data for this compound Derivatives Table 1: Hydrazide and Hydrazone Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| N-(4-chlorobenzyl)-N'-benzoylhydrazine (CBBAH) | C₁₄H₁₃ClN₂O | C | 64.49 | 64.80 | lookchem.com |

| H | 5.02 | 5.42 | lookchem.com | ||

| N | 10.74 | 9.92 | lookchem.com | ||

| Benzoic acid(4-chlorophenyl)methylenehydrazide (CBDBAH) | C₁₄H₁₁ClN₂O | C | 64.99 | 64.89 | lookchem.com |

| H | 4.28 | 4.56 | lookchem.com | ||

| N | 10.83 | 10.85 | lookchem.com | ||

| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide | C₉H₈ClN₃O₃ | C | 44.74 | 44.98 | iucr.org |

| H | 3.34 | 3.50 | iucr.org | ||

| N | 17.39 | 17.61 | iucr.org | ||

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | C₁₃H₁₁N₄OSCl | C | 50.90 | 50.75 | tjpr.org |

| H | 3.61 | 3.60 | tjpr.org | ||

| N | 18.26 | 18.30 | tjpr.org | ||

| S | 10.45 | 10.43 | tjpr.org | ||

| D-erythro-2,3-hexodiulosono-1,4-lactone 2-(o-chlorophenyl hydrazine) | C₁₂H₁₁ClN₂O₃ | C | 48.25 | 48.25 | ccsenet.org |

| H | 3.60 | 3.72 | ccsenet.org |

Table 2: Metal Complexes of a Dithiocarbazate Ligand

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| Cu(Db-scdtc)₂ | C₃₄H₃₄Cl₂N₆S₄Cu | C | 51.80 | 51.78 | orientjchem.org |

| H | 4.31 | 4.30 | orientjchem.org | ||

| N | 10.66 | 10.67 | orientjchem.org | ||

| S | 16.25 | 16.25 | orientjchem.org | ||

| Ni(Db-scdtc)₂ | C₃₄H₃₄Cl₂N₆S₄Ni | C | 52.12 | 52.15 | orientjchem.org |

| H | 4.34 | 4.33 | orientjchem.org | ||

| N | 10.71 | 10.73 | orientjchem.org | ||

| S | 16.35 | 16.35 | orientjchem.org | ||

| Zn(Db-scdtc)₂ | C₃₄H₃₄Cl₂N₆S₄Zn | C | 51.68 | 51.69 | orientjchem.org |

| H | 4.30 | 4.28 | orientjchem.org | ||

| N | 10.64 | 10.66 | orientjchem.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules like (4-Chlorobenzyl)hydrazine. DFT calculations allow for the determination of molecular geometries, electronic distributions, and reactivity parameters. For instance, studies on related hydrazine (B178648) derivatives often employ the B3LYP functional with a 6-31G(d,p) basis set to optimize molecular structures and calculate key properties. mdpi.commdpi.com

These calculations provide crucial data on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.

| Mulliken Charges | Distribution of atomic charges within the molecule | Helps in understanding the reactivity of different atomic sites. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

In studies involving hydrazine derivatives, molecular docking has been employed to investigate their potential as inhibitors for various diseases. For example, derivatives have been docked into the active sites of enzymes implicated in cancer and diabetes. nih.govmdpi.com The results of these studies are often presented as a docking score, which estimates the binding affinity, and a detailed visualization of the binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic interactions. nih.gov

Table 2: Example of Molecular Docking Results for a Hydrazine Derivative

| Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Breast Cancer Target | 1JNX | -8.5 | TYR447, LYS449 | Hydrogen Bond |

| VAL368, ILE450 | Hydrophobic | |||

| α-Amylase | 2QMK | -9.2 | ASP197, GLU233 | Hydrogen Bond |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules and their complexes over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to refine the binding mode. thaiscience.info These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. nih.gov

For hydrazine derivatives, MD simulations have been used to confirm the stability of their binding to target proteins. thaiscience.infonih.gov By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can determine if the complex remains stable. Furthermore, MD simulations can provide insights into the flexibility of the protein and the ligand within the binding site. thaiscience.info

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jppres.com For derivatives of this compound, QSAR models can be developed to predict their activity as, for example, anticancer or antimicrobial agents. unair.ac.idnih.govrsc.org

These models are built using a set of molecules with known activities and a range of calculated molecular descriptors. These descriptors can include physicochemical properties such as logP (lipophilicity), molar refractivity, and topological polar surface area (TPSA), as well as electronic and steric parameters. unair.ac.id A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Example of a QSAR Equation for Anticancer Activity: pIC₅₀ = 0.58 * logP - 0.02 * MW + 1.23 * HBA - 2.45 where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors.

Studies on Electronic Structures and Transitions

The study of electronic structures and transitions in molecules like this compound is crucial for understanding their photophysical properties and reactivity. As elucidated by DFT calculations, the energies of the HOMO and LUMO are fundamental to the electronic structure. The energy difference between these frontier orbitals corresponds to the energy of the lowest electronic transition.

Theoretical calculations can predict the absorption spectra of these compounds, which can then be compared with experimental data. The nature of electronic transitions, such as n→π* or π→π*, can be identified, providing insights into the molecular orbitals involved. These transitions are responsible for the absorption of light and are fundamental to applications in materials science and photochemistry.

Bioactivity Score Prediction

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide |

| (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine |

| 2-{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamides |

| 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives |

| Benzylidene hydrazine benzamide (B126) derivatives |

| Halogenated hydrazones |

| Hydrazinyl-thiazoles |

Pharmacological and Biological Research of 4 Chlorobenzyl Hydrazine Derivatives

Anticancer and Antitumor Activities

Derivatives of (4-Chlorobenzyl)hydrazine belong to the broader class of hydrazine (B178648) and hydrazone compounds, which are recognized for a wide range of biological activities, including anticancer properties. nih.govmdpi.com Research into these derivatives has revealed their potential to combat cancer through various mechanisms, such as inhibiting critical enzymes, interfering with cellular signaling pathways essential for tumor growth, inducing programmed cell death, and exhibiting cytotoxicity against various cancer cell lines. nih.govnih.govresearchgate.net The quinoline moiety, when combined with a hydrazide-hydrazone structure, has been shown to produce compounds with notable cytotoxic activity. nih.gov Similarly, piperazine derivatives incorporating a (4-chlorobenzhydryl) group have demonstrated significant cell growth inhibitory effects. nih.govnih.gov These findings underscore the potential of this compound derivatives as a scaffold for the development of novel anticancer agents.

Hydrazine derivatives have been shown to exert their anticancer effects by inhibiting key enzymes involved in cancer progression and metabolism.

Lysyl Oxidase (LOX) Inhibition : Lysyl oxidase is an enzyme that plays a significant role in cancer metastasis. nih.gov Its upregulation is associated with increased tumor invasiveness and poorer patient survival rates in several types of cancer. nih.gov Studies on hydrazine-derived compounds have explored their potential as irreversible inhibitors of lysyl oxidase. The hydrazide group, in particular, has been identified as a useful core functionality for developing potent and selective inhibitors of this enzyme, which could limit the metastatic potential of various cancers. nih.gov

DNA Methyltransferase 1 (DNMT1) Inhibition : Hydralazine, a well-known hydrazine derivative, has garnered interest for its role in cancer treatment due to its ability to inhibit DNA methyltransferase 1 (DNMT1). nih.gov This enzyme is crucial for silencing tumor suppressor genes. By inhibiting the transfer of a methyl group to DNA, hydralazine can reactivate these silenced genes, contributing to its anticancer effect. nih.gov

Prolyl Hydroxylase Inhibition : Hydralazine also inhibits iron-containing prolyl hydroxylase enzymes. These enzymes are important for the induction of hypoxia-inducible factor (HIF-1α), a critical target in cancer chemotherapy as it is believed to be involved in tumor progression. nih.gov

This compound derivatives can influence critical signaling pathways that regulate cell proliferation, survival, and apoptosis, thereby interfering with tumor growth.

NF-κB Pathway : In many cancer cells, the NF-κB protein is overactivated, which confers anti-apoptotic properties. nih.gov Research on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netresearchgate.nettriazine derivatives has shown that they can lead to a decrease in the number of cells with active NF-κB. nih.gov This inhibition is linked to an increase in reactive oxygen species (ROS), which can suppress the NF-κB signaling pathway. nih.gov

PI3K/Akt/mTOR Pathway : The PI3K/Akt/mTOR signaling axis is a crucial pathway that is often dysregulated in cancer, leading to increased cell proliferation and decreased cell death. researchgate.net Certain s-triazine derivatives have been developed to exhibit their anticancer effects by blocking the Epidermal Growth Factor Receptor (EGFR) and subsequently inhibiting the PI3K/Akt/mTOR signaling pathways. researchgate.net Gefitinib, an EGFR inhibitor, has been shown to cause cell autophagy and apoptosis by inhibiting this pathway in human lung cancer cells. nih.gov

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. This compound derivatives have been found to trigger this process, often through caspase-dependent pathways. The activation of these pathways inherently involves the conversion of inactive procaspases into active caspases, which then execute the apoptotic program.

For instance, studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netresearchgate.nettriazine derivatives demonstrated that they can induce apoptosis primarily through a caspase-dependent mechanism in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Similarly, other hydrazide and benzoylhydrazine derivatives have shown the ability to induce apoptosis and cell cycle arrest in tumor cells. mdpi.commdpi.com This suggests that a key mechanism of their antitumor activity is the initiation of the caspase cascade, starting with procaspase activation.

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. Novel series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, for example, have shown significant cell growth inhibitory activity across multiple cancer types. nih.govnih.gov These compounds consistently demonstrated high cytotoxicity levels, with 50% growth inhibition (GI50) observed at micromolar concentrations. nih.gov

Below is a table summarizing the cytotoxicity of these derivatives against various cancer cell lines.

| Cancer Type | Cell Lines | Reference |

| Liver Cancer | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B | nih.govnih.govresearchgate.net |

| Breast Cancer | MCF7, BT20, T47D, CAMA-1, MDA-MB-231 | nih.govnih.govnih.govresearchgate.net |

| Colon Cancer | HCT-116, Colo205 | nih.govnih.govresearchgate.netosti.gov |

| Lung Cancer | NCI-H460, A549 | mdpi.comosti.govmdpi.com |

| Prostate Cancer | PC-3 | osti.govnih.gov |

| Gastric Cancer | KATO-3 | nih.govnih.govresearchgate.net |

| Endometrial Cancer | MFE-296 | nih.govnih.govresearchgate.net |

| Neuroblastoma | SH-SY5Y, Kelly | nih.gov |

| Leukemia | K562 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

A critical aspect of an effective anticancer agent is its ability to selectively target tumor cells while minimizing harm to normal, healthy cells. Research indicates that some derivatives of this compound exhibit this desirable selectivity.

For example, a study on quinoline hydrazide derivatives found that analogues 19 and 22 significantly reduced the cell viability of neuroblastoma cancer cells with micromolar potency and demonstrated significant selectivity over normal cells. nih.gov Another investigation into pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netresearchgate.nettriazine derivatives revealed that compound 3b exerted a weaker cytotoxic effect on normal breast cells (IC₅₀ = 2.3 ± 0.04 µM) than on MCF-7 and MDA-MB-231 breast cancer cells. nih.gov This selective action is a promising feature for developing therapeutic agents with a better safety profile.

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its overexpression and overactivity are common in many solid human tumors, making it a key target for anticancer drugs. nih.govnih.gov Inhibitors of EGFR tyrosine kinase (EGFR-TK) block the ATP-binding site, preventing the signal transduction cascades that lead to cell proliferation and survival. nih.gov

Several studies have identified derivatives based on scaffolds related to this compound as potent inhibitors of EGFR-TK. A series of novel anthranilate diamide derivatives were evaluated for their EGFR inhibition capability, with several compounds displaying potent inhibition in the nanomolar range. researchgate.net

The table below shows the inhibitory data of selected compounds against the EGFR tyrosine kinase.

| Compound | EGFR-TK IC₅₀ (nM) | Reference |

| 4b | 40 ± 0.11 | researchgate.net |

| 6a | 110 ± 0.14 | researchgate.net |

| 6c | 60 ± 0.09 | researchgate.net |

| 9a | 70 ± 0.12 | researchgate.net |

| 9b | 30 ± 0.25 | researchgate.net |

| Staurosporine (Reference) | 20 ± 0.18 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

These findings demonstrate that specific derivatives can effectively inhibit the EGFR tyrosine kinase receptor, suggesting that their cytotoxic activity may be mediated, at least in part, through this mechanism. researchgate.net

Antimicrobial Activities

Derivatives of this compound have been the subject of extensive research to evaluate their potential as antimicrobial agents. These compounds, particularly in the form of hydrazones, have demonstrated a wide spectrum of activity against various pathogens, including bacteria, fungi, mycobacteria, and viruses.

Hydrazide-hydrazone derivatives have shown notable potential as antibacterial agents. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.

For instance, novel hydrazide-hydrazones of 4-(4-chlorophenyl)cyclohexanecarboxylic acid were synthesized and evaluated for their antibacterial properties. Three of these compounds exhibited good activity against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/ml. nih.gov Similarly, a series of new hydrazide-hydrazones of lactic acid were tested against S. aureus, S. pneumoniae, E. coli, and P. aeruginosa. nih.gov Two compounds, in particular, showed higher antibacterial activity with MICs between 64 and 128 µg/mL. nih.gov It was noted that compounds featuring electron-withdrawing groups like NO2, I, or Br generally displayed better antibacterial activity than those with electron-donating groups. nih.gov

Other research has highlighted derivatives with even greater potency. A benzimidazole derivative showed significantly better antibacterial activity against S. aureus, B. subtilis, and E. coli (MIC = 0.032 µM) compared to the reference drug cefadroxil (MIC = 0.345 µM). nih.gov Furthermore, certain derivatives demonstrated remarkable activity against Gram-negative bacteria; two compounds were twice as potent as ciprofloxacin against E. coli, with an MIC of 0.49 µg/mL. nih.gov A series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl) acetohydrazide derivatives also showed good antibacterial activity against E. coli and P. aeruginosa, with zones of inhibition ranging from 17-23mm. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Class | Test Organism(s) | Key Findings |

| Hydrazide-hydrazones of 4-(4-chlorophenyl)cyclohexanecarboxylic acid | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good activity with MIC = 32–64 μg/ml. nih.gov |

| Hydrazide-hydrazones of lactic acid | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | MIC = 64–128 µg/mL; electron-withdrawing groups enhanced activity. nih.gov |

| Benzimidazole hydrazide-hydrazone | S. aureus, B. subtilis, E. coli | MIC = 0.032 µM, superior to cefadroxil. nih.gov |